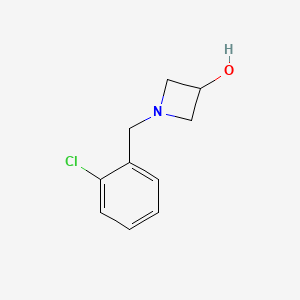
1-(2-Chlorobenzyl)azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, are synthesized through various methods. One such method involves the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones . Another method involves the direct metal-based functionalization of the azetidine ring .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzyl)azetidin-3-ol is defined by its molecular formula, C10H12ClNO.Chemical Reactions Analysis
Azetidines are known for their reactivity, which is driven by a considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Aplicaciones Científicas De Investigación
Synthesis and Transformation of Cyclic β-Amino Acids :The synthesis and functionalization of cyclic β-amino acids, including azetidinones, have gained significant interest due to their biological relevance and impact on drug research. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are employed for accessing alicyclic β-amino acids and other densely functionalized derivatives. These methodologies emphasize selective and stereocontrolled approaches towards the generation of molecular entities with potential therapeutic applications (Kiss et al., 2018).
Photoisomerization of Azobenzene Derivatives :Azobenzene derivatives, which may share synthetic pathways or electronic characteristics with chlorobenzyl azetidin-3-ols, undergo trans-cis isomerization upon irradiation with light of specific wavelengths. This photochromic property makes azobenzene and its derivatives suitable for applications in molecular devices and materials. The study of azobenzene photochemistry enhances the understanding of isomerization mechanisms, crucial for exploiting these compounds in desired applications (Bandara & Burdette, 2012).
Antioxidant Activity of Phenolic Compounds :Chlorogenic Acid (CGA), a phenolic compound, demonstrates various therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Although structurally distinct, the study of CGA's pharmacological effects provides insights into how derivatives of chlorobenzyl azetidin-3-ol might be investigated for potential antioxidant and therapeutic benefits (Naveed et al., 2018).
Direcciones Futuras
Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, have significant potential in various fields such as organic synthesis, medicinal chemistry, and catalytic processes . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJQLMTNYLLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



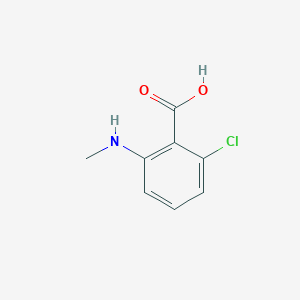
![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)

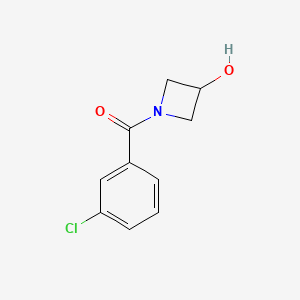
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
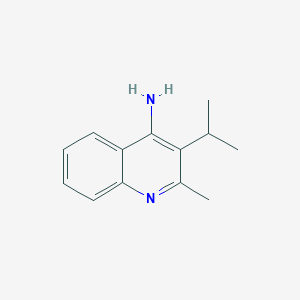
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
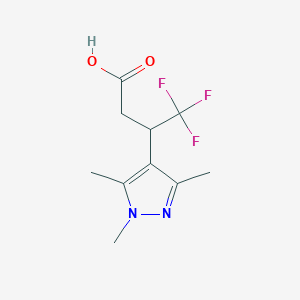
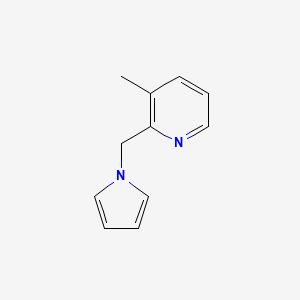
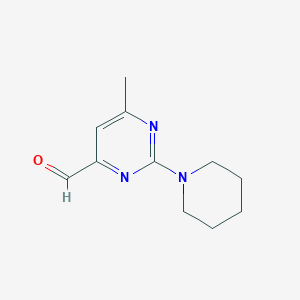
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)